N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640763
InChI: InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F
Molecular Formula: C17H25BFNO3
Molecular Weight: 321.2 g/mol

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

CAS No.:

Cat. No.: VC13640763

Molecular Formula: C17H25BFNO3

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide -

Specification

Molecular Formula C17H25BFNO3
Molecular Weight 321.2 g/mol
IUPAC Name N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Standard InChI Key SBMZYZQZGQNMPK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-fluoro-4-boronic ester phenyl group linked to a pivalamide (2,2-dimethylpropanamide) substituent. The tetramethyl-1,3,2-dioxaborolane ring stabilizes the boronic acid group, preventing undesired hydrolysis while maintaining reactivity in Suzuki-Miyaura couplings. The fluorine atom at the ortho position enhances electronic effects, influencing regioselectivity in cross-coupling reactions.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-[2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-2,2-Dimethylpropanamide
Molecular FormulaC₁₇H₂₅BFNO₃
Molecular Weight321.2 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F
InChI KeySBMZYZQZGQNMPK-UHFFFAOYSA-N

The X-ray crystallography data for analogous compounds confirms a planar boronic ester ring and a nearly perpendicular orientation between the aromatic ring and the pivalamide group, optimizing steric shielding .

Spectroscopic Characteristics

  • NMR: The ¹H NMR spectrum (DMSO-d₆) shows a singlet for the tert-butyl group at δ 1.20 ppm and a doublet for the aromatic fluorine at δ 7.4–7.6 ppm.

  • IR: Stretching vibrations at 1706 cm⁻¹ (amide C=O) and 2220 cm⁻¹ (B-O) confirm functional group integrity .

  • Mass Spectrometry: HRESIMS analysis yields a molecular ion peak at m/z 321.2, consistent with the molecular formula.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Borylation: Aryl halides react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis to install the boronic ester group.

  • Amidation: The intermediate aryl boronic ester is treated with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystPd(dppf)Cl₂
SolventTetrahydrofuran (THF)
Temperature80°C
Reaction Time12–24 hours
Yield65–75%

Challenges and Solutions

  • Moisture Sensitivity: The boronic ester hydrolyzes in aqueous environments, necessitating anhydrous conditions and inert atmospheres (N₂ or Ar).

  • Byproduct Formation: Competitive protodeboronation is mitigated by using sterically hindered ligands (e.g., SPhos) and low temperatures.

Applications in Pharmaceutical Research

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in synthesizing biaryl structures, a common motif in kinase inhibitors and antiviral agents. For example, coupling with 5-bromo-7-azaindole yields candidates for EGFR tyrosine kinase inhibition .

Prodrug Development

The pivalamide group enhances metabolic stability, making the compound a candidate for prodrug formulations. In vivo studies of analogs show prolonged half-lives (>8 hours) in rodent models .

Table 3: Representative Drug Candidates Derived From the Compound

TargetTherapeutic AreaPartner Electrophile
EGFROncology4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
PARP-1Cancer2-Iodobenzamide

Recent Advances and Future Directions

Flow Chemistry Applications

Continuous-flow systems have reduced reaction times to <1 hour by enhancing mass transfer and thermal control, achieving yields of 85%.

Photoredox Catalysis

Recent studies demonstrate the compound’s utility in light-mediated C–B bond activation, enabling novel reaction pathways under mild conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator